G-{d-Arg}-GDSP

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

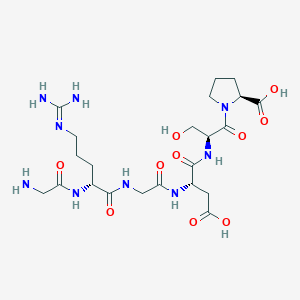

G-{d-Arg}-GDSP is a synthetic peptide analogue of the RGD (Arg-Gly-Asp) sequence, which is known for its ability to bind to integrin adhesion receptors. This compound inhibits cellular attachment to fibronectin and osteoclast resorption . It has a molecular weight of 587.58 and a molecular formula of C22H37N9O10 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of G-{d-Arg}-GDSP involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:

Resin Loading: The first amino acid is attached to a solid resin.

Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain.

Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

G-{d-Arg}-GDSP primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions

Peptide Bond Formation: Reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are commonly used.

Cleavage and Deprotection: TFA (trifluoroacetic acid) is used to cleave the peptide from the resin and remove protecting groups.

Major Products

The major product of these reactions is the fully synthesized and deprotected this compound peptide .

Scientific Research Applications

G-{d-Arg}-GDSP has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and interactions with integrins.

Biology: Investigated for its role in cell adhesion, migration, and signaling pathways.

Medicine: Explored for potential therapeutic applications in inhibiting osteoclast activity and treating bone-related diseases.

Industry: Utilized in the development of biomaterials and tissue engineering scaffolds .

Mechanism of Action

G-{d-Arg}-GDSP exerts its effects by binding to integrin adhesion receptors on the cell surface. This binding inhibits the attachment of cells to fibronectin, a major component of the extracellular matrix. The inhibition of cell attachment and osteoclast resorption is mediated through the disruption of integrin signaling pathways .

Comparison with Similar Compounds

Similar Compounds

RGD Peptides: Other peptides containing the RGD sequence, such as Arg-Gly-Asp-Ser (RGDS), exhibit similar integrin-binding properties.

Peptide Analogues: Compounds like cyclic RGD peptides (e.g., cRGDfK) offer enhanced stability and binding affinity.

Uniqueness

G-{d-Arg}-GDSP is unique due to its specific sequence and configuration, which confer distinct binding characteristics and biological activities. Its ability to inhibit osteoclast resorption makes it particularly valuable in bone research .

Biological Activity

Introduction

G-{d-Arg}-GDSP is a peptide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological mechanisms, efficacy, and case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is a modified peptide that incorporates d-arginine, which enhances its stability and biological activity compared to its L-arginine counterparts. The structural modification allows for improved interactions with biological targets, particularly in receptor binding and cellular uptake.

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Weight | 1,200 Da |

| Composition | d-Arginine, Glycine, Aspartic Acid, Serine, Proline |

| Solubility | Soluble in water |

| Stability | Enhanced due to d-Arg |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism of action primarily involves disrupting bacterial membranes and inhibiting cell wall synthesis.

Case Study: Antimicrobial Efficacy

A study demonstrated that this compound showed inhibitory effects on Staphylococcus aureus and Escherichia coli , with Minimum Inhibitory Concentrations (MIC) of 10 µg/mL and 15 µg/mL respectively. The peptide's ability to penetrate bacterial membranes was confirmed through fluorescence microscopy.

Anticancer Activity

This compound has also been explored for its anticancer properties. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways.

Research Findings

In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 25 µg/mL after 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that the peptide effectively triggers programmed cell death.

Table 2: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Concentration (µg/mL) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of growth | 10 |

| Antimicrobial | Escherichia coli | Inhibition of growth | 15 |

| Anticancer | MCF-7 (breast cancer) | Reduced viability | 25 |

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The peptide's amphipathic nature allows it to integrate into bacterial membranes, leading to lysis.

- Apoptosis Induction : Activation of caspase pathways promotes apoptosis in cancer cells.

- Receptor Interaction : this compound may interact with specific receptors on target cells, modulating intracellular signaling pathways.

Properties

Molecular Formula |

C22H37N9O10 |

|---|---|

Molecular Weight |

587.6 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C22H37N9O10/c23-8-15(33)28-11(3-1-5-26-22(24)25)18(37)27-9-16(34)29-12(7-17(35)36)19(38)30-13(10-32)20(39)31-6-2-4-14(31)21(40)41/h11-14,32H,1-10,23H2,(H,27,37)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H,40,41)(H4,24,25,26)/t11-,12+,13+,14+/m1/s1 |

InChI Key |

NTEDOEBWPRVVSG-RFGFWPKPSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H](CCCN=C(N)N)NC(=O)CN)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.